molecular formula C26H25NO5 B7798997 (2R)-3-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoic acid

(2R)-3-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoic acid

Cat. No.: B7798997
M. Wt: 431.5 g/mol
InChI Key: VZPIFUWXIJVTCS-XMMPIXPASA-N
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Description

The compound (2R)-3-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoic acid is a derivative of amino acids, often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis due to its stability and ease of removal under mildly basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Amide Bond: The protected amino acid is then coupled with the appropriate carboxylic acid derivative to form the amide bond. This step often employs coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) along with 1-hydroxybenzotriazole (HOBt) to facilitate the reaction.

    Deprotection: The Fmoc group is removed using a mild base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the protection, coupling, and deprotection steps.

    Purification: The product is purified using techniques such as crystallization, recrystallization, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is widely used in the synthesis of peptides due to its Fmoc protecting group, which allows for sequential addition of amino acids.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.

    Enzyme Studies: Helps in studying enzyme-substrate interactions by incorporating modified amino acids into peptides.

Medicine

    Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

    Diagnostic Tools: Employed in the synthesis of peptide-based diagnostic agents.

Industry

    Biotechnology: Used in the production of synthetic peptides for various industrial applications.

    Pharmaceuticals: Plays a role in the large-scale synthesis of peptide drugs.

Mechanism of Action

The mechanism of action of (2R)-3-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions and is later removed to reveal the free amine for further reactions. The molecular targets and pathways involved include:

    Peptide Bond Formation: Facilitates the formation of peptide bonds by protecting the amino group.

    Deprotection: The Fmoc group is removed under basic conditions, allowing for subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
  • N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine

Uniqueness

  • Stability : The Fmoc group provides stability under a wide range of conditions, making it suitable for various synthetic applications.
  • Ease of Removal : The Fmoc group can be easily removed under mildly basic conditions, which is advantageous in peptide synthesis.
  • Versatility : The compound’s structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-27(24(25(28)29)17-31-15-18-9-3-2-4-10-18)26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPIFUWXIJVTCS-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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